
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of the amino acid arginine, where the side chain is protected by two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups. The compound also contains a glycine residue and is protected by a 9-fluorenylmethyloxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves several steps:
Esterification: The carboxyl group of arginine is esterified using an alcohol such as methanol or ethanol in the presence of thionyl chloride.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl group.
Introduction of Pbf Groups: The guanidine group of arginine is protected by introducing 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups.
Deprotection of the Amino Group: The tert-butoxycarbonyl group is removed.
Fmoc Protection: The amino group is then protected with a 9-fluorenylmethyloxycarbonyl group.
Coupling with Glycine: The protected arginine is coupled with glycine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification.
化学反応の分析
Types of Reactions
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH undergoes several types of reactions:
Deprotection Reactions: Removal of the 9-fluorenylmethyloxycarbonyl group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the 9-fluorenylmethyloxycarbonyl group.
N,N’-diisopropylcarbodiimide: Used for coupling reactions.
Trifluoroacetic acid: Used for final deprotection and cleavage from the resin.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
科学的研究の応用
Chemistry
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the formation of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins.
Medicine
In medicine, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products.
作用機序
The mechanism of action of Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH involves the selective protection of the amino and guanidine groups of arginine. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups protect the guanidine group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the formation of specific peptide sequences.
類似化合物との比較
Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar in structure but with only one 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group.
Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butoxycarbonyl-protected amino group.
Fmoc-Gly-OH: Contains only a glycine residue with a 9-fluorenylmethyloxycarbonyl-protected amino group.
Uniqueness
Fmoc-DL-Arg(Pbf)(Pbf)-Gly-OH is unique due to the presence of two 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl groups, which provide enhanced protection for the guanidine group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups.
特性
分子式 |
C36H43N5O8S |
|---|---|
分子量 |
705.8 g/mol |
IUPAC名 |
2-[[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41) |
InChIキー |
UQWAYVRPZYYLAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



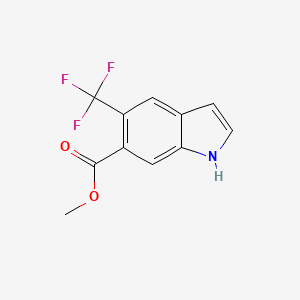
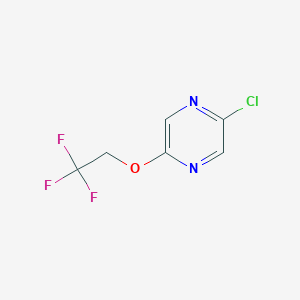
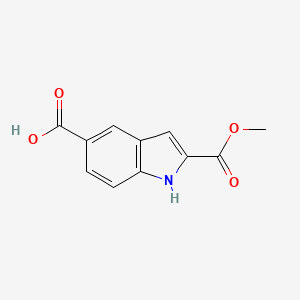
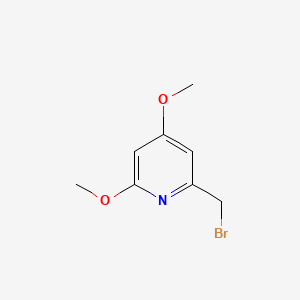
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

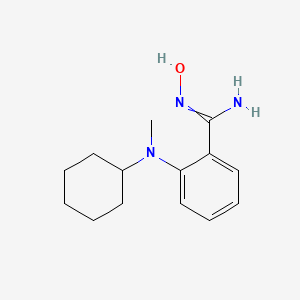
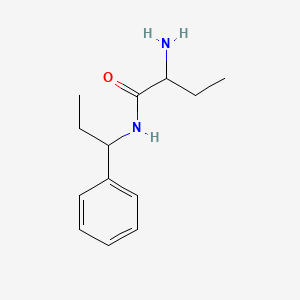
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
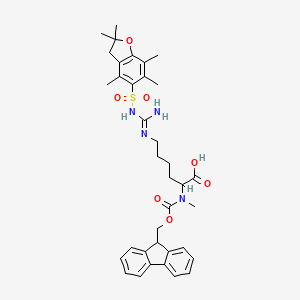
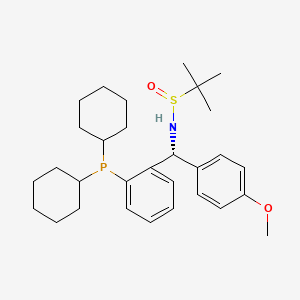
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
